molecular formula C20H13NO3 B1296497 2-[(2-Nitrofluoren-9-ylidene)methyl]phenol

2-[(2-Nitrofluoren-9-ylidene)methyl]phenol

Cat. No.: B1296497
M. Wt: 315.3 g/mol
InChI Key: PEYKRJBXACUOOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Nitrofluoren-9-ylidene)methyl]phenol is a fluorene-derived compound featuring a nitro group at the 2-position of the fluorene moiety and a phenol group attached via a methylidene bridge. This structure combines the planar, aromatic fluorene system with electron-withdrawing (nitro) and electron-donating (phenol) substituents, resulting in unique electronic and steric properties. The nitro group likely enhances thermal stability and influences reactivity, while the phenol moiety enables hydrogen bonding and solubility modulation.

Properties

Molecular Formula

C20H13NO3

Molecular Weight

315.3 g/mol

IUPAC Name

2-[(2-nitrofluoren-9-ylidene)methyl]phenol

InChI

InChI=1S/C20H13NO3/c22-20-8-4-1-5-13(20)11-18-16-7-3-2-6-15(16)17-10-9-14(21(23)24)12-19(17)18/h1-12,22H

InChI Key

PEYKRJBXACUOOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=C2C3=CC=CC=C3C4=C2C=C(C=C4)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SMBA 1 involves several steps, starting with the preparation of the fluorene scaffold. The key intermediate, 2-nitro-9H-fluorene, is synthesized through nitration of fluorene. This intermediate is then subjected to a condensation reaction with salicylaldehyde under basic conditions to yield SMBA 1 .

Industrial Production Methods

While specific industrial production methods for SMBA 1 are not widely documented, the synthesis typically involves standard organic synthesis techniques such as nitration, condensation, and purification through recrystallization or chromatography .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Features

Fluorene derivatives are widely studied for their aromaticity and functional versatility. Below is a comparative analysis of key analogs:

Compound Name Molecular Weight Substituents Key Properties References
2-[(2-Nitrofluoren-9-ylidene)methyl]phenol ~350 (calculated) Nitro (C-2), phenol (methylidene) High electron-withdrawing effect (nitro), moderate acidity (phenol), low solubility in polar solvents (inferred) N/A
4,4'-(9-Fluorenylidene)diphenol 350.41 Two phenol groups (C-4, C-4') Enhanced hydrogen bonding, higher solubility in polar solvents, used in polymer synthesis
N-[(9H-Fluoren-9-ylidene)(2-methoxyphenyl)methyl]-1,1,1-trimethylsilanamine 371.55 Methoxy (C-2), trimethylsilyl Organometallic ligand, η<sup>5</sup> coordination to metals, stable crystalline structure
2-[(Methylamino)methyl]phenol 153.18 Methylaminomethyl (phenol) Antimicrobial activity via quorum sensing inhibition, low cytotoxicity

Key Observations:

  • Acidity: The phenol group in this compound is expected to exhibit higher acidity (lower pKa) than analogs with electron-donating substituents (e.g., methoxy in ), due to the nitro group’s electron-withdrawing nature.
  • Solubility: The nitro group reduces polarity compared to bis-phenol derivatives (e.g., ), likely resulting in lower solubility in polar solvents.

Biological Activity

2-[(2-Nitrofluoren-9-ylidene)methyl]phenol, also known by its chemical formula C20_{20}H13_{13}NO3_3, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a nitro group attached to a fluorenylidene moiety, which significantly influences its reactivity and biological interactions. The structural formula can be represented as follows:

C20H13NO3\text{C}_{20}\text{H}_{13}\text{N}\text{O}_3

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. It has been shown to induce apoptosis in cancer cells through various mechanisms:

  • Inhibition of Cell Proliferation : The compound may inhibit key enzymes involved in cell cycle regulation, leading to reduced proliferation rates in cancerous cells.
  • Induction of Apoptosis : Studies suggest that it activates apoptotic pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as BAX and BCL-2
    7
    .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It demonstrates effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The proposed mechanisms include:

  • Disruption of Bacterial Membranes : The lipophilic nature of the compound allows it to integrate into bacterial membranes, causing structural destabilization.
  • Inhibition of Biofilm Formation : this compound has shown potential in preventing biofilm formation, which is critical for bacterial virulence and resistance.

Case Studies

  • Anticancer Efficacy : In a study involving various cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50_{50} values ranged from 10 to 25 µM, indicating significant cytotoxicity against cancer cells.
  • Antimicrobial Testing : A series of antimicrobial assays revealed that the compound exhibited minimum inhibitory concentrations (MICs) between 5 to 15 µg/mL against tested bacterial strains, demonstrating its potential as an antimicrobial agent.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication and repair, contributing to its anticancer effects.
  • Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress within cells, leading to DNA damage and apoptosis in cancerous cells.

Data Table

PropertyValue
Molecular Weight333.32 g/mol
SolubilitySoluble in DMSO
Anticancer IC50_{50}10 - 25 µM
Antimicrobial MIC5 - 15 µg/mL
Target ProteinsBAX, BCL-2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.